An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl Isoquinoline-1-carboxylate
An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl Isoquinoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of Ethyl Isoquinoline-1-carboxylate. As a molecule of significant interest within medicinal chemistry and materials science, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents or functional materials.[1][2][3] This document moves beyond a simple recitation of methods, offering insights into the rationale behind experimental decisions, thereby empowering researchers to not only replicate but also adapt these protocols to their specific contexts.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline nucleus is a prominent heterocyclic aromatic scaffold found in a vast array of natural alkaloids and synthetic compounds.[1][4][5] Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and antihypertensive properties.[6][7] The substitution of an ethyl carboxylate group at the 1-position of the isoquinoline ring introduces a key functional group that can significantly influence the molecule's electronic properties, crystal packing, and biological target interactions. Precise knowledge of the molecular geometry, conformational preferences of the ester group, and the nature of intermolecular interactions within the crystal lattice is therefore indispensable for rational drug design.
Synthesis and Crystallization: From Molecule to Single Crystal
A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis of Ethyl Isoquinoline-1-carboxylate
While numerous methods for isoquinoline synthesis exist, the Bischler-Napieralski reaction provides a reliable and versatile route.[5][7] This approach involves the cyclization of an acylated β-phenylethylamine. The proposed synthetic pathway is outlined below.
Caption: Proposed synthesis of Ethyl Isoquinoline-1-carboxylate.
Experimental Protocol: Synthesis
-
Acylation: To a solution of β-phenylethylamine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, slowly add ethyl oxalyl chloride at 0 °C.
-
Cyclization: The resulting N-(2-phenylethyl)oxalamic acid ethyl ester is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) to induce cyclization, yielding the dihydroisoquinoline intermediate.
-
Dehydrogenation: The intermediate is subsequently dehydrogenated using a catalyst like palladium on carbon (Pd/C) to afford the aromatic Ethyl Isoquinoline-1-carboxylate.
-
Purification: The crude product should be purified by column chromatography on silica gel to achieve high purity essential for successful crystallization.
Crystallization Strategies
The formation of a single crystal is a critical, and often challenging, step. The choice of solvent and crystallization technique is paramount. For a small organic molecule like Ethyl Isoquinoline-1-carboxylate, several methods can be employed.[8][9][10]
Experimental Protocol: Crystallization
-
Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.
-
Slow Evaporation: This is often the simplest and most effective technique.[11]
-
Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days. Placing the vial in a controlled environment can regulate the evaporation rate.
-
-
Vapor Diffusion: This method is particularly useful when only small amounts of material are available.
-
Dissolve the compound in a small volume of a relatively non-volatile solvent.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the precipitant).
-
Over time, the precipitant vapor will diffuse into the solution of the compound, reducing its solubility and promoting crystallization.
-
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined anisotropically for all non-hydrogen atoms.
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.
Molecular Geometry
Based on the analysis of structurally related quinoline and isoquinoline carboxylates, several key geometric features can be anticipated for Ethyl Isoquinoline-1-carboxylate.[14][15][16]
Table 1: Predicted Crystallographic and Geometric Parameters
| Parameter | Predicted Value/Range | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Favored for racemic or achiral molecules. |
| Isoquinoline Ring | Largely planar | Aromatic nature of the fused ring system.[16] |
| Dihedral Angle (Isoquinoline/Carboxylate) | Variable | Rotation around the C1-C(O) bond is possible. |
| C-N Bond Lengths | ~1.33 - 1.38 Å | Typical for sp² hybridized C-N bonds in heterocycles. |
| C=O Bond Length | ~1.20 - 1.22 Å | Characteristic of an ester carbonyl group. |
The planarity of the isoquinoline ring system and the conformation of the ethyl carboxylate group are of particular interest. The dihedral angle between the plane of the isoquinoline ring and the plane of the ester group will be a key determinant of the overall molecular shape. Intramolecular hydrogen bonds, if present, could influence this conformation.
Intermolecular Interactions and Crystal Packing
The way in which individual molecules pack together in the crystal is governed by a network of non-covalent interactions. These interactions are crucial for understanding the physical properties of the material and can provide insights into potential binding modes in a biological context.
Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular interactions.[17][18][19][20][21] The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.
Caption: Workflow for Hirshfeld surface analysis.
For Ethyl Isoquinoline-1-carboxylate, the following interactions are anticipated to be significant in directing the crystal packing:
-
C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester is a likely hydrogen bond acceptor, interacting with C-H donors from neighboring isoquinoline rings.
-
π-π Stacking: The aromatic isoquinoline rings may engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.
-
van der Waals Forces: These ubiquitous forces will also play a significant role in the overall packing arrangement.
Corroboration with Quantum Chemical Calculations
To further validate the experimentally determined structure and to gain deeper insight into its electronic properties, quantum chemical calculations can be performed.[22][23][24][25][26] Methods such as Density Functional Theory (DFT) can be used to:
-
Optimize the molecular geometry in the gas phase and compare it with the crystal structure to assess the effects of crystal packing.
-
Calculate molecular electrostatic potential (MEP) maps to identify regions of positive and negative electrostatic potential, which can predict sites for intermolecular interactions.
-
Analyze frontier molecular orbitals (HOMO-LUMO) to understand the molecule's reactivity and electronic transitions.
Conclusion: A Holistic Approach to Structural Elucidation
The comprehensive crystal structure analysis of Ethyl Isoquinoline-1-carboxylate, as outlined in this guide, integrates synthesis, crystallization, state-of-the-art diffraction techniques, and computational analysis. This multi-faceted approach ensures not only the accurate determination of the molecular and crystal structure but also provides a profound understanding of the forces that govern its self-assembly. The resulting structural insights are invaluable for the scientific community, particularly for those engaged in the development of novel pharmaceuticals and advanced materials based on the versatile isoquinoline scaffold. The data generated from such an analysis would be a valuable addition to crystallographic databases like the Cambridge Structural Database (CSD).[27]
References
-
Cabrera, A., Miranda, L. D., Reyes, H., Aguirre, G., & Chávez, D. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863–o864. [Link]
-
Desiraju, G. R. (2013). Crystal engineering: a holistic view. Angewandte Chemie International Edition, 52(41), 10766-10777. [Link]
-
Dunitz, J. D. (2003). Crystal and molecular structure of ethyl 4-methyl-2, 2-dioxo-1H-2λ 6, 1-benzothiazine-3-carboxylate. Helvetica Chimica Acta, 86(5), 1545-1551. [Link]
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
-
Hathwar, V. R., Manivel, P., & Pal, R. (2023). Single Crystal Investigations, Hirshfeld Surface Analysis, DFT Studies, Molecular Docking, Physico-Chemical Characterization, and Biological Activity of a Novel Non-Centrosymmetric Compound with a Copper Transition Metal Precursor. ACS Omega. [Link]
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Miranda, L. D., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. [Link]
- Moody, C. J., & Rees, C. W. (1996).
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
-
Wikipedia contributors. (2023). Isoquinoline. In Wikipedia, The Free Encyclopedia. [Link]
- Woolfson, M. M. (1997). An Introduction to X-ray Crystallography. Cambridge university press.
-
CrystalExplorer. (n.d.). The Hirshfeld Surface. [Link]
- Myerson, A. S. (Ed.). (2002).
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. [Link]
-
Threlfall, T. (2003). Crystallisation of polymorphs: a review. Organic Process Research & Development, 7(6), 1017-1027. [Link]
-
Reaxys. (n.d.). [Link]
-
Spackman, M. A., & McKinnon, J. J. (2002). Fingerprinting intermolecular interactions in molecular crystals. CrystEngComm, 4(68), 378-392. [Link]
- Kametani, T., & Fukumoto, K. (1972). The chemistry of the isoquinoline alkaloids. The Chemical Society.
- Bentley, K. W. (1998). The isoquinoline alkaloids: a course in organic chemistry. Harwood Academic Publishers.
- Cramer, C. J. (2013). Essentials of computational chemistry: theories and models. John Wiley & Sons.
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCrJ, 8(3). [Link]
-
FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). [Link]
-
Mahadeviah, et al. (2024). Therapeutic Potential of Isoquinoline Derivatives. Semantic Scholar. [Link]
-
Elsevier. (2022, October 3). Reaxys - Find safety and toxicology data for your compound [Video]. YouTube. [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
ICMAB. (n.d.). Crystallization of Small Molecules. [Link]
-
Grimme, S. (2014). A general quantum mechanically derived force field (QMDFF) for molecules and condensed phase simulations. Journal of chemical theory and computation, 10(10), 4497-4514. [Link]
-
Spackman, P. R., & Spackman, M. A. (2021). Hirshfeld surface analysis. IUCrJ, 8(3). [Link]
-
Oldfield, E. (2002). Quantum chemical studies of protein structure. Philosophical Transactions of the Royal Society of London. Series A: Mathematical, Physical and Engineering Sciences, 360(1795), 1347-1369. [Link]
-
Al-Majid, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20575-20601. [Link]
-
Elsevier. (n.d.). Reaxys Fact sheet. [Link]
-
Bruker. (2022, January 13). Live from the Lab: What is Single Crystal X-Ray Diffraction? [Video]. YouTube. [Link]
-
ResearchGate. (2021, December 30). How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve? [Link]
-
Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1353. [Link]
- Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isoquinoline - Wikipedia [en.wikipedia.org]
- 5. Isoquinoline synthesis [quimicaorganica.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. unifr.ch [unifr.ch]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. geo.umass.edu [geo.umass.edu]
- 14. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. crystalexplorer.net [crystalexplorer.net]
- 19. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
- 24. pnas.org [pnas.org]
- 25. researchgate.net [researchgate.net]
- 26. Quantum chemical studies of protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]
